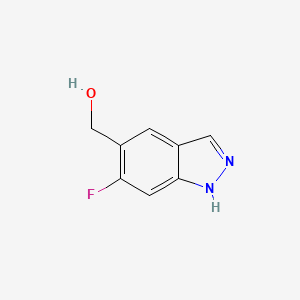

(6-Fluoro-1H-indazol-5-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(6-fluoro-1H-indazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTUQEUJXOSUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 1h Indazol 5 Yl Methanol

General Strategies for 1H-Indazole Construction

The formation of the 1H-indazole core is a critical step in the synthesis of (6-Fluoro-1H-indazol-5-yl)methanol. Various methods have been developed to construct this bicyclic heteroaromatic system, each with its own advantages and applications.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a cornerstone of indazole synthesis. These reactions typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. A common approach is the reaction of a suitably substituted o-toluidine (B26562) derivative with sodium nitrite (B80452) in an acidic medium, which undergoes diazotization followed by an intramolecular cyclization to form the indazole ring. chemicalbook.com Another strategy involves the condensation of 2-hydroxybenzaldehydes or ketones with hydrazine (B178648) hydrochloride, which upon heating, yields functionalized 1H-indazoles. chemicalbook.com

A scalable, three-step synthesis to a related compound, 5-bromo-4-fluoro-1-methyl-1H-indazole, highlights a modern approach involving an ortho-directed lithiation of a trisubstituted benzene derivative, followed by formylation and subsequent condensation with methyl hydrazine. The final step is an intramolecular Ullmann-type reaction to furnish the 1H-indazole core. thieme-connect.com

| Starting Material Type | Reagents | Key Transformation | Ref |

| o-Toluidine derivatives | NaNO2, Acid | Diazotization, Intramolecular cyclization | chemicalbook.com |

| 2-Hydroxybenzaldehydes/ketones | Hydrazine hydrochloride | Condensation, Cyclization | chemicalbook.com |

| Trisubstituted benzene | n-BuLi, DMF, Methyl hydrazine, Cu catalyst | Ortho-lithiation, Formylation, Condensation, Ullmann reaction | thieme-connect.com |

Intramolecular Amination Protocols in Indazole Synthesis

Intramolecular amination reactions provide a powerful route to the indazole nucleus. One such method involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.org This process, which forms the N(1)–C(7a) bond, proceeds through a dihydroindazole intermediate that spontaneously aromatizes to the 2-aryl-2H-indazole. acs.org Copper-catalyzed intramolecular amination has also been effectively used. For instance, the synthesis of indolo[1,2-b]indazole derivatives was achieved through a CuI-catalyzed intramolecular amination of 1-aminoindoline (B3057059) derivatives. tandfonline.com Furthermore, a silver(I)-mediated intramolecular oxidative C–H amination has been developed for the construction of various 1H-indazoles. acs.org This method is particularly useful for synthesizing 3-substituted indazoles. acs.orgnih.gov

| Catalyst System | Substrate Type | Key Bond Formation | Ref |

| Pd(OAc)2/dppf/tBuONa | N-aryl-N-(o-bromobenzyl)hydrazines | N(1)–C(7a) | acs.org |

| CuI/Ligand/Base | 1-Aminoindoline derivatives | Intramolecular C–N | tandfonline.com |

| Ag(I) oxidant | N-Arylhydrazones | Intramolecular C–H amination | acs.orgnih.gov |

| Transition-metal-free (TEMPO) | Hydrazones | Aerobic oxidative C–N coupling | nih.gov |

Diazotization-Cyclization Approaches

The diazotization of o-alkynylanilines followed by cyclization is a successful protocol for obtaining 3-substituted 1H-indazoles. chemicalbook.com A more recent development involves a tert-butyl nitrite (TBN)-mediated metal-free approach for synthesizing indazole–indole hybrids. This strategy proceeds via an in-situ generated diazonium salt which undergoes cascade isomerization and intramolecular C–N bond formation. acs.org Another innovative method utilizes the reaction of diazonium salts with diazo compounds, which, in the absence of other reagents, leads to the formation of indazoles in excellent yields through a diazenium (B1233697) intermediate that undergoes cyclization. nih.govnih.govacs.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the indazole scaffold is no exception. Rhodium(III)-catalyzed C–H activation and annulation of azobenzenes with aldehydes provides an efficient, one-step synthesis of N-aryl-2H-indazoles. acs.org This method demonstrates high functional group compatibility. acs.orgresearchgate.net Palladium-catalyzed oxidative arylation of 1H-indazoles has also been reported, allowing for site-selective functionalization at the C7 position. researchgate.net

Introduction of the Fluoro-Substituent

The introduction of a fluorine atom at a specific position on the indazole ring is a crucial step in the synthesis of this compound. This often requires regioselective fluorination techniques.

Regioselective Fluorination Strategies for the Indazole Core

Direct fluorination of the indazole core can be challenging due to the multiple reactive sites. Therefore, a common strategy is to start with a precursor that already contains the fluorine atom in the desired position. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline, where the fluorine is present from the beginning of the synthetic sequence. google.com

Electrophilic fluorinating reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the regioselective fluorination of various heterocyclic compounds. thieme-connect.deacs.org While a direct C-H fluorination of an indazole at the 6-position is not explicitly detailed in the provided context, the use of such reagents on activated aromatic systems is a well-established principle. nih.gov The regioselectivity is often dictated by the electronic nature of the substituents already present on the ring. nih.gov For example, in the fluorination of 7-oxo-1,2,4-benzotriazines, Selectfluor reacts regioselectively at the enamine-activated position. nih.gov A similar principle could potentially be applied to a suitably substituted indazole precursor to achieve fluorination at the C6 position.

The synthesis of the final this compound would then involve the reduction of a corresponding carboxylic acid or aldehyde at the 5-position. A general procedure for a similar transformation involves the reduction of a methyl indazole-6-carboxylate to the corresponding methanol (B129727) using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent. hanyang.ac.kr

Synthesis of Fluoro-Containing Indazole Precursors

The construction of the indazole ring system with a fluorine substituent is a critical first step. Various methods have been developed for synthesizing indazoles, many of which can be adapted for fluoro-substituted analogues. A common strategy involves the cyclization of appropriately substituted benzene derivatives. guidechem.comgoogle.com

One effective method starts from ortho-substituted anilines. For instance, a synthetic route to 5-bromo-4-fluoro-1H-indazole begins with 3-fluoro-2-methylaniline, which undergoes bromination, a ring-closure reaction, and finally a deprotection step to yield the target indazole. google.com This highlights a general principle where the fluorinated benzene ring, with appropriate functional groups, is cyclized to form the bicyclic indazole core.

Another widely applicable method is the reaction of a substituted 2-fluorobenzaldehyde (B47322) with hydrazine hydrate. chemicalbook.com This condensation and subsequent cyclization provides a direct route to the indazole system. The specific substitution pattern on the starting benzaldehyde (B42025) dictates the final substitution on the indazole product. For the synthesis of a 6-fluoro-indazole derivative, a starting material such as 4-fluoro-substituted benzaldehyde or a related compound would be required.

A general synthetic scheme for producing fluoro-containing indazoles is presented below:

| Starting Material Example | Reagents | Product Example | Reference |

| 2-Fluoro-6-methylaniline | 1. Acetic anhydride (B1165640) 2. Isoamyl nitrite | 7-Fluoro-1H-acetylindazole | guidechem.com |

| Substituted 2-fluorobenzaldehyde | Hydrazine hydrate | Fluoro-1H-indazoles | chemicalbook.com |

| 3-Fluoro-2-methylaniline | 1. N-bromosuccinimide 2. Diazotization/Cyclization 3. Deprotection | 5-Bromo-4-fluoro-1H-indazole | google.com |

Installation of the Hydroxymethyl Moiety at the C-5 Position

Once a suitable 6-fluoro-1H-indazole precursor is obtained, the next critical phase is the introduction of the hydroxymethyl (-CH₂OH) group at the fifth carbon of the benzene ring. This is typically achieved by creating a carbonyl functional group at C-5, which is then reduced to the desired alcohol.

Formaldehyde (B43269) Addition Reactions to Indazole Derivatives

While direct hydroxymethylation using formaldehyde is a known reaction for some heterocycles, in the case of indazoles, this reaction typically occurs at the nitrogen atom (N-hydroxymethylation) rather than on the carbon framework. nih.govacs.org Studies on the reaction of 1H-indazole and its nitro-derivatives with formaldehyde in acidic or neutral conditions consistently yield (1H-indazol-1-yl)methanol derivatives. nih.govacs.orgnih.govresearchgate.net

Therefore, a direct C-5 hydroxymethylation via formaldehyde addition is not a standard approach. A more viable strategy involves the initial introduction of a formyl (-CHO) or carboxyl (-COOH) group at the C-5 position. This can be accomplished through methods such as the formylation of a 5-lithio-6-fluoro-1H-indazole intermediate (generated from a 5-halo precursor) or by oxidation of a 5-methyl-6-fluoro-1H-indazole. This carbonyl group then serves as a precursor for the hydroxymethyl moiety.

Chemoselective Reduction of Carbonyl Precursors to Alcohols

The conversion of a carbonyl group (aldehyde or ester) at the C-5 position to a hydroxymethyl group is a standard reduction reaction. The key is to achieve chemoselectivity, reducing the target carbonyl without affecting the heterocyclic indazole ring.

A variety of reducing agents can be employed for this transformation. wikipedia.org For the reduction of an aldehyde (e.g., 6-fluoro-1H-indazole-5-carbaldehyde) to a primary alcohol, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective and commonly used. For the reduction of an ester or a carboxylic acid, more potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required.

The choice of reagent can be critical, especially in complex molecules with multiple reducible functional groups. Modern organic synthesis offers a toolkit of highly selective reagents that can discriminate between different types of carbonyls. For example, diethylaluminum benzenethiolate (B8638828) has been used for the chemoselective reduction of ketones and esters in the presence of aldehydes. nih.gov Similarly, ruthenium-catalyzed transfer hydrogenation provides a method for the selective reduction of aldehydes while leaving ketones untouched. beilstein-journals.org

| Carbonyl Precursor | Reducing Agent | Product | Key Feature | Reference |

| Aldehydes | NaBH₄ | Primary Alcohols | Mild, selective for aldehydes/ketones | wikipedia.org |

| Ketones/Esters | Diethylaluminum benzenethiolate/LiBH₄ | Alcohols | Chemoselective reduction in the presence of aldehydes | nih.gov |

| Aryl Aldehydes | RuCl₃ / Amberlite® resin formate | Aryl Alcohols | Chemoselective transfer hydrogenation | beilstein-journals.org |

| Esters/Carboxylic Acids | LiAlH₄ or BH₃ | Primary Alcohols | Strong, reduces most carbonyls | wikipedia.org |

Multi-Step Synthetic Pathways to this compound

Combining the synthesis of the fluorinated indazole core with the installation of the hydroxymethyl group allows for the development of complete, multi-step pathways to the target molecule. researchgate.net

Elaboration from Readily Available Starting Materials

A logical synthetic route to this compound starts from simple, commercially available fluorinated aromatics. A plausible, albeit lengthy, pathway could begin with a compound like 4-fluoro-3-methylaniline. The synthesis would proceed through the following key stages:

Formation of a 6-fluoro-5-methyl-1H-indazole intermediate : This involves a sequence of reactions, such as protection of the aniline (B41778), nitration, deprotection, and finally a reductive cyclization to form the indazole ring.

Oxidation of the C-5 methyl group : The methyl group at the C-5 position is oxidized to a carbonyl functional group, such as a carboxylic acid, using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).

Reduction to the final product : The C-5 carboxylic acid is then reduced to the primary alcohol, this compound, using a suitable reducing agent like LiAlH₄.

An alternative, and potentially more efficient, route would involve a precursor that already contains a functional handle at the C-5 position, which can be readily converted to the hydroxymethyl group. Modern synthetic strategies, including the use of flow chemistry, can link individual reaction steps into continuous sequences, improving efficiency and reducing the need for manual purification between steps. syrris.jp

Optimization of Reaction Conditions for Scale-Up and Yield

For any synthetic pathway to be practical, especially for larger-scale production, each step must be optimized for yield, purity, cost, and safety. The principles of process optimization, such as those used in industrial methanol synthesis, can be applied. mdpi.commdpi.com This involves the systematic study of reaction parameters like temperature, concentration, reaction time, and catalyst loading.

Key areas for optimization in the synthesis of this compound include:

Reagent Selection : Choosing lower-cost, less hazardous, and more environmentally benign reagents where possible.

Catalyst Efficiency : In steps involving catalysts, optimizing the catalyst loading and turnover number to maximize efficiency and minimize cost.

Reaction Conditions : Employing statistical methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) to identify the optimal combination of reaction conditions that maximize yield and minimize byproduct formation. mdpi.comresearchgate.net

Purification Methods : Shifting from chromatographic purification, which is difficult to scale, to crystallization or distillation wherever feasible.

Process Automation : Implementing flow chemistry can enable automated, continuous production, which offers precise control over reaction conditions, improved safety, and easier scalability compared to traditional batch processing. syrris.jp The use of forced periodic operation in reactors is another advanced strategy that has shown potential for improving yield in chemical syntheses. mdpi.commpg.de

By carefully optimizing each transformation, a robust and efficient process for the synthesis of this compound can be developed.

Chemical Reactivity and Transformations of 6 Fluoro 1h Indazol 5 Yl Methanol

Reactivity Profile of the 6-Fluoro-1H-indazole Ring System

The 6-fluoro-1H-indazole scaffold is an electron-rich heterocyclic system, rendering it susceptible to various chemical modifications. The presence of the fluorine atom and the fused pyrazole (B372694) ring significantly influences its reactivity towards electrophiles, nucleophiles, and organometallic reagents.

Electrophilic Aromatic Substitution Reactions

Indazoles, as heteroaromatic compounds, readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The fluorine atom at the 6-position of the indazole ring in (6-Fluoro-1H-indazol-5-yl)methanol is expected to influence the regioselectivity of these reactions. Generally, the fluorine atom can act as a director for incoming electrophiles. For instance, in related fluoro-substituted indazoles, electrophilic attack can be directed to specific positions on the benzene (B151609) ring. evitachem.com The presence of the hydroxymethyl group at the 5-position further complicates the reactivity, potentially directing electrophiles to adjacent positions.

Nucleophilic Substitution Reactions at the Fluorine-Bearing Position

The fluorine atom on the indazole ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. However, in highly activated systems or under forcing conditions, displacement of the fluorine atom by strong nucleophiles may be possible. For instance, studies on perfluorinated 1H-indazoles have shown that nucleophilic substitution of a fluorine atom can occur, particularly when the ring is highly electron-deficient. rsc.org In one case, a by-product resulting from the substitution of a fluorine atom at the 6-position by hydrazine (B178648) was observed during the synthesis of a related perfluoroalkyl-substituted indazole. rsc.org

Directed Metalation Strategies for Ring Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. baranlab.orgorganic-chemistry.orgwikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond. baranlab.orgwikipedia.org The resulting organolithium species can then be trapped with various electrophiles.

In the context of this compound, both the N1-proton of the indazole ring and the fluorine atom can potentially act as directing groups. The N-H bond is acidic and will be readily deprotonated by a strong base. The resulting N-anion can direct lithiation to the C7 position. Additionally, fluorine is known to be a modest ortho-directing group, capable of promoting metalation at an adjacent position. researchgate.net The hydroxymethyl group, after deprotonation to an alkoxide, could also direct metalation. The ultimate regioselectivity of a DoM reaction on this substrate would depend on the specific reaction conditions, including the choice of base, solvent, and temperature.

Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Directing Strength

| DMG Category | Examples | Relative Strength |

| Strong | -O-C(O)NR2, -C(O)NR2 | Very High |

| Moderate | -OR, -NR2, -F | Moderate |

| Weak | -CH2OR, -CH2NR2 | Low |

This table provides a general hierarchy of directing group ability in DoM reactions. The actual outcome can be influenced by other factors. uwindsor.ca

Cycloaddition Reactions Involving the Indazole Moiety

The indazole ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component, although such reactions are less common compared to other transformations. chemicalbook.com More specifically, [3+2] cycloaddition reactions involving arynes and sydnones have been developed for the synthesis of 2H-indazoles. nih.govorganic-chemistry.org While this is a synthetic route to the indazole core itself, it highlights the potential for the pyrazole part of the indazole system to engage in cycloaddition chemistry. The specific reactivity of this compound in cycloaddition reactions would require further investigation.

Reactions of the Primary Alcohol Functionality

The primary alcohol group at the 5-position of this compound is a versatile functional handle that can be readily transformed into other functionalities.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of reagent determines the extent of the oxidation.

Table 2: Representative Oxidation Reactions of Primary Alcohols

| Product | Oxidizing Agent(s) | Typical Conditions |

| Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Anhydrous conditions, room temperature |

| Carboxylic Acid | Potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4) | Aqueous conditions, often with heating |

The oxidation of this compound to 6-fluoro-1H-indazole-5-carbaldehyde would provide a key intermediate for further elaboration, for example, through reductive amination or Wittig-type reactions. Further oxidation to 6-fluoro-1H-indazole-5-carboxylic acid would yield a derivative suitable for amide bond formation or other carboxylic acid-based transformations. The synthesis of a related compound, 6-fluoro-1-methyl-1H-indazole-4-carboxylic acid, has been reported, indicating the feasibility of such transformations on the indazole scaffold. bldpharm.com

Esterification and Etherification Protocols

The hydroxymethyl group of this compound is amenable to standard esterification and etherification reactions, allowing for the introduction of a wide range of functional groups. These transformations are crucial for modifying the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Esterification:

Esterification of this compound can be achieved through various established methods. A common approach involves the reaction with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the liberated acid.

For more sensitive substrates or when milder conditions are required, coupling reagents are employed. For instance, the Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides an efficient method for ester formation at room temperature. Another powerful method is the Mitsunobu reaction, which allows for the esterification of the alcohol with a carboxylic acid under neutral conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). jocpr.comnih.gov This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant for the primary alcohol of the title compound.

| Reaction | Reagents and Conditions | Product Class |

| Fischer Esterification | Carboxylic acid, cat. H₂SO₄, heat | (6-Fluoro-1H-indazol-5-yl)methyl ester |

| Acylation | Acyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | (6-Fluoro-1H-indazol-5-yl)methyl ester |

| Steglich Esterification | Carboxylic acid, DCC, DMAP, CH₂Cl₂, rt | (6-Fluoro-1H-indazol-5-yl)methyl ester |

| Mitsunobu Reaction | Carboxylic acid, PPh₃, DEAD, THF, rt | (6-Fluoro-1H-indazol-5-yl)methyl ester |

Etherification:

Etherification of this compound can be accomplished via the Williamson ether synthesis. bldpharm.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and avoid side reactions.

Alternatively, O-alkylation can be performed under acidic conditions using an alcohol in the presence of a strong acid, although this is generally less common for primary alcohols. For the synthesis of silyl (B83357) ethers, which can also serve as protecting groups, the alcohol is treated with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate (e.g., tert-butyldimethylsilyl trifluoromethanesulfonate, TBDMSOTf) in the presence of a base like triethylamine or imidazole.

| Reaction | Reagents and Conditions | Product Class |

| Williamson Ether Synthesis | 1. NaH, THF, 0 °C; 2. Alkyl halide, rt | (6-Fluoro-1H-indazol-5-yl)methyl ether |

| Silylation | TBDMSCl, Imidazole, DMF, rt | (6-Fluoro-1H-indazol-5-yl)methoxymethyl)silane |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, enabling its subsequent displacement by various nucleophiles. This two-step sequence is a powerful strategy for introducing a wide range of functionalities at the 5-position.

A common approach involves the activation of the hydroxyl group by converting it into a sulfonate ester, such as a mesylate, tosylate, or triflate. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride, MsCl) or anhydride (B1165640) (e.g., triflic anhydride, Tf₂O) in the presence of a non-nucleophilic base like triethylamine or pyridine. The resulting sulfonate ester is highly susceptible to nucleophilic attack.

Once the sulfonate ester is formed, it can be displaced by a variety of nucleophiles in an Sₙ2 reaction. For example, treatment with sodium azide (B81097) (NaN₃) would yield the corresponding azidomethyl derivative, which can be further reduced to the aminomethyl compound. Reaction with cyanide salts, such as sodium cyanide (NaCN), would introduce a cyanomethyl group, a versatile precursor for carboxylic acids, amides, and amines. Halides can also be introduced by reaction with the corresponding metal halide salts (e.g., LiCl, NaBr, KI).

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Activation | MsCl, Et₃N, CH₂Cl₂, 0 °C | (6-Fluoro-1H-indazol-5-yl)methyl methanesulfonate |

| 2. Substitution (Azide) | NaN₃, DMF, heat | 5-(Azidomethyl)-6-fluoro-1H-indazole |

| 2. Substitution (Cyanide) | NaCN, DMSO, heat | (6-Fluoro-1H-indazol-5-yl)acetonitrile |

| 2. Substitution (Halide) | LiBr, Acetone, heat | 5-(Bromomethyl)-6-fluoro-1H-indazole |

Site-Selective Functionalization of this compound

The presence of multiple reactive sites in this compound—the N1 and N2 positions of the indazole ring and the hydroxyl group—necessitates the use of site-selective functionalization strategies for controlled chemical synthesis.

Orthogonal Protecting Group Strategies

To achieve selective modification of one functional group in the presence of others, orthogonal protecting group strategies are employed. jocpr.combham.ac.uk An orthogonal set of protecting groups is one in which each group can be removed under specific conditions without affecting the others. bham.ac.uk For this compound, this would typically involve the selective protection of the indazole nitrogen and the hydroxyl group.

Protection of the Indazole Nitrogen: The indazole nitrogen is often protected to prevent its reaction in subsequent steps and to control regioselectivity in reactions on the indazole ring. Common protecting groups for indazoles include the tetrahydropyranyl (THP) group, which is acid-labile, and the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be removed with fluoride (B91410) ions or under acidic conditions. nih.gov The choice of protecting group and the reaction conditions can influence the regioselectivity of protection at N1 versus N2.

Protection of the Hydroxyl Group: The hydroxymethyl group can be protected as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. These groups are stable to a wide range of reaction conditions but can be readily cleaved using fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF). Benzyl ethers, introduced via Williamson ether synthesis, are also common and can be removed by hydrogenolysis.

An orthogonal strategy for this compound could involve the protection of the indazole nitrogen as a THP ether and the hydroxyl group as a TBDMS ether. The TBDMS group could be selectively removed with TBAF to allow for modification of the hydroxyl group, while the THP group remains intact. Subsequently, the THP group could be removed under acidic conditions to liberate the indazole N-H.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Indazole N-H | Tetrahydropyran (THP) | Dihydropyran, cat. p-TsOH, CH₂Cl₂ | aq. HCl, THF or Acetic acid |

| Indazole N-H | 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, NaH, DMF | TBAF, THF or HCl, EtOH |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF |

| Hydroxyl | Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C, EtOH |

Late-Stage Diversification Methodologies

Late-stage diversification refers to the introduction of molecular diversity at a late step in a synthetic sequence. This approach is highly valuable in medicinal chemistry for the rapid generation of analogs for structure-activity relationship (SAR) studies. For the this compound scaffold, late-stage functionalization could target the C-H bonds of the indazole ring.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds. For indazoles, regioselective C-H functionalization can be directed by a suitable protecting group on the indazole nitrogen. For instance, an N-protected indazole can undergo directed C-H arylation, alkylation, or halogenation at specific positions on the indazole core.

For example, after protection of the hydroxymethyl group, the indazole ring could be subjected to C-H activation/functionalization. A directing group at N1 could facilitate functionalization at the C7 position, while a directing group at N2 might favor functionalization at the C3 position. Following the C-H functionalization reaction, the protecting groups can be removed to yield a diverse library of substituted this compound derivatives.

Recent advances have focused on the development of methodologies for the regioselective late-stage functionalization of indazoles, which could be applicable to the this compound scaffold. These methods often employ palladium, rhodium, or iridium catalysts to achieve C-H arylation, alkenylation, or borylation, providing access to a wide array of analogs from a common intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and nitrogen atoms within (6-fluoro-1H-indazol-5-yl)methanol.

High-resolution proton (¹H) NMR spectroscopy allows for the assignment of each hydrogen atom to its specific position in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the aromatic indazole ring will resonate at different frequencies than those of the hydroxymethyl group. ucl.ac.uk The solvent used can also affect the chemical shifts of protons, particularly those involved in hydrogen bonding, like the hydroxyl proton. ucl.ac.ukepfl.chcarlroth.com

In a typical ¹H NMR spectrum of an indazole derivative, the protons on the heterocyclic ring appear at distinct chemical shifts. The multiplicity of each signal (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, which is crucial for assigning their relative positions. wiley-vch.de

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H (indazole N-H) | ~13.0 | br s | - |

| H-3 | ~8.1 | s | - |

| H-4 | ~7.8 | d | ~9.0 |

| H-7 | ~7.5 | d | ~7.0 |

| CH₂ | ~4.7 | s | - |

| OH | Variable | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structures and can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom). libretexts.orgorganicchemistrydata.orgwisc.edu The fluorine atom at the C-6 position will significantly influence the chemical shift of C-6 and, to a lesser extent, the adjacent carbon atoms due to its high electronegativity. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~115 (JC-F) |

| C-5 | ~140 (JC-F) |

| C-6 | ~155 (JC-F) |

| C-7 | ~110 |

| C-7a | ~148 |

| CH₂OH | ~55 |

Note: Predicted values are based on typical chemical shifts for similar structures and can vary. JC-F indicates coupling between carbon and fluorine.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in assigning the signals of the CH₂ group and the protons attached to their respective carbons on the indazole ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity across the entire molecule, for example, by showing a correlation between the CH₂ protons and the C-4, C-5, and C-6 carbons of the indazole ring.

TOCSY (Total Correlation Spectroscopy) : TOCSY is used to identify entire spin systems of coupled protons. In the case of this compound, it would help to confirm the assignments of all the protons within the indazole ring system.

These 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, leaving little room for ambiguity. youtube.com

Nitrogen-15 (¹⁵N) NMR spectroscopy can provide valuable information about the electronic environment of the two nitrogen atoms in the indazole ring. researchgate.net The chemical shifts of N-1 and N-2 would be distinct, reflecting their different positions within the heterocyclic system. nih.govacs.org The protonation state and any intermolecular interactions, such as hydrogen bonding, can also influence the ¹⁵N chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley-vch.de The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different vibrational modes of its functional groups.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (alcohol) | 3200-3600 | Broad |

| N-H stretch (indazole) | 3100-3500 | Moderate |

| C-H stretch (aromatic) | 3000-3100 | Sharp |

| C-H stretch (aliphatic) | 2850-3000 | Sharp |

| C=C stretch (aromatic) | 1450-1600 | Multiple bands |

| C-O stretch (primary alcohol) | 1000-1260 | Strong |

| C-F stretch | 1000-1400 | Strong |

These characteristic bands provide strong evidence for the presence of the hydroxyl, indazole, and fluoro-substituted aromatic ring components of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. nih.gov For this compound (C₈H₇FN₂O), HRMS would provide a highly accurate mass measurement that corresponds to this chemical formula. labcompare.com

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. The fragmentation of the molecular ion can help to confirm the connectivity of the different parts of the molecule. For example, a common fragmentation would be the loss of the hydroxymethyl group (-CH₂OH) or the loss of water (H₂O) from the molecular ion.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline material. For a compound such as this compound, this analytical method provides invaluable, high-resolution data on its molecular geometry, conformational preferences in the solid state, and the intricate network of intermolecular forces that dictate how the molecules pack together to form a crystal. While specific crystallographic data for this compound is not publicly available in the searched literature, the principles of the analysis and the expected structural features can be described based on its molecular structure.

The supramolecular architecture of crystalline this compound would be principally governed by a combination of strong hydrogen bonds and weaker non-covalent interactions. The molecule possesses functional groups highly conducive to forming a robust hydrogen-bonding network: the hydroxyl (-OH) group is an excellent hydrogen bond donor, while the indazole ring contains both a hydrogen bond donor (the N-H group) and acceptor sites (the sp²-hybridized nitrogen atom).

It is anticipated that the primary interaction would be strong N—H···O and O—H···N hydrogen bonds, linking adjacent molecules into chains or sheets. For example, the indazole N-H of one molecule could donate to the hydroxyl oxygen of a neighbor, while the hydroxyl proton of that same neighbor could donate to the basic nitrogen of another molecule. Furthermore, the fluorine atom, being highly electronegative, could participate in weaker C—H···F hydrogen bonds.

In addition to these, π-π stacking interactions between the aromatic indazole rings are expected to contribute significantly to the crystal's stability. najah.edu These interactions would arise from the parallel or offset stacking of the planar indazole systems of adjacent molecules, helping to create a dense and stable crystalline lattice.

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor | Potential Acceptor | Anticipated Significance |

| Hydrogen Bond | N—H (Indazole) | O (Hydroxyl) | High |

| Hydrogen Bond | O—H (Hydroxyl) | N (Indazole) | High |

| π-π Stacking | Indazole Ring | Indazole Ring | Moderate to High |

| Hydrogen Bond | C—H | F (Fluoro) | Low to Moderate |

| This table represents theoretically expected interactions. Precise geometric data (distances and angles) would require experimental X-ray diffraction analysis. |

The conformation of this compound in the crystalline state refers to the specific spatial orientation of its constituent atoms. The key conformational feature would be the orientation of the hydroxymethyl (-CH₂OH) group relative to the plane of the 6-fluoro-1H-indazole ring. This is typically defined by one or more torsion angles.

In the solid state, the molecule is expected to adopt a low-energy conformation that maximizes favorable intermolecular interactions while minimizing steric hindrance. The planarity of the indazole ring system is expected to be maintained. The rotational freedom of the C-C bond between the indazole ring and the hydroxymethyl group would be constrained by the formation of the crystal lattice. The observed conformation in the crystal would be the one that allows for the most efficient packing and the strongest hydrogen bonding and stacking interactions. A detailed analysis would report the specific torsion angles that define this arrangement.

Table 2: Key Torsional Angles for Conformational Analysis of Crystalline this compound

| Torsion Angle | Atoms Involved | Description |

| τ1 | C4-C5-C(methanol)-O | Defines the orientation of the hydroxyl group relative to the C4-C5 bond of the indazole ring. |

| τ2 | C6-C5-C(methanol)-O | Defines the orientation of the hydroxyl group relative to the C6-C5 bond of the indazole ring. |

| Specific angular values for these torsions are not available from the searched literature and would be determined from experimental crystallographic data. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the properties of molecular systems. For indazole derivatives, it has been instrumental in elucidating electronic structures, predicting spectroscopic data, and understanding tautomeric preferences.

Geometry Optimization and Electronic Structure Analysis of (6-Fluoro-1H-indazol-5-yl)methanol

Although a specific study on this compound is absent, DFT calculations have been performed on numerous substituted indazoles. researchgate.netnih.govresearchgate.net For instance, studies on various indazole derivatives have utilized methods like B3LYP with basis sets such as 6-311+G(d,p) to optimize molecular geometries and analyze electronic properties. nih.gov

These calculations typically reveal key electronic parameters that govern the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For a series of synthesized N-alkylated indazole derivatives, DFT calculations showed how different substituents influence the HOMO-LUMO gap, thereby affecting their electronic behavior. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In the case of this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen of the methanol (B129727) group, indicating their nucleophilic character. The fluorine atom would also contribute to the electrostatic potential landscape.

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Indazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indazole Derivative 8a | -6.65 | -1.52 | 5.13 |

| Indazole Derivative 8c | -6.83 | -1.71 | 5.12 |

| Indazole Derivative 8s | -6.91 | -1.74 | 5.17 |

| Indazole Derivative 8u | -6.23 | -1.41 | 4.82 |

| Indazole Derivative 8x | -6.20 | -1.44 | 4.76 |

| Indazole Derivative 8z | -6.18 | -1.47 | 4.71 |

Data sourced from a study on novel indazole derivatives and is intended to be illustrative of the types of values obtained for this class of compounds. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.govnih.gov Studies on indazole and its nitro derivatives have demonstrated that B3LYP/6-311++G(d,p) calculations can provide a sound basis for experimental NMR observations. nih.gov A comparative study on indol-3-carboxylate and indazole-3-carboxylate derivatives found that DFT/6-311G** calculations of chemical shifts were more accurate and better fitted to experimental data than ab initio methods. researchgate.net For this compound, such calculations would be invaluable in assigning the signals in its ¹H and ¹³C NMR spectra.

Vibrational Frequencies: DFT calculations are also employed to predict vibrational frequencies, which correspond to the bands observed in Infrared (IR) and Raman spectra. esisresearch.orgnih.gov Theoretical studies on similar molecules, like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, have shown good agreement between DFT-calculated vibrational wavenumbers and experimental data. esisresearch.org These calculations aid in the assignment of characteristic vibrational modes, such as stretching and bending frequencies of functional groups. For this compound, DFT would help in assigning the vibrational modes associated with the C-F, O-H, C-O, and N-H bonds, as well as the vibrations of the indazole ring system.

Elucidation of Tautomeric Preferences and Stabilities of Related Indazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Computational studies have consistently shown that the 1H-tautomer of indazole is more stable than the 2H-tautomer. nih.gov For the parent indazole, MP2/6-31G** calculations indicated that the 1H-tautomer is more stable by 15 kJ·mol⁻¹. nih.gov Similar stability differences have been calculated in both the gas phase and in water. nih.gov

In a study on the reaction of NH-indazoles with formaldehyde (B43269), B3LYP/6-311++G(d,p) calculations indicated that the resulting (1H-indazol-1-yl)methanol was 20 kJ·mol⁻¹ more stable than the corresponding 2-substituted isomer. nih.gov This preference for N1-substitution is a recurring theme in indazole chemistry and is supported by both experimental and theoretical findings. beilstein-journals.orgnih.gov Therefore, it is highly probable that the 1H-tautomer of this compound is the more stable form.

Mechanistic Studies of Chemical Reactions

Computational chemistry provides deep insights into reaction mechanisms by allowing for the characterization of transition states and the calculation of energy barriers.

Transition State Characterization and Energy Barrier Calculations

DFT calculations have been successfully applied to understand the mechanisms of various reactions involving indazoles, such as alkylation, amidation, and cyclization reactions. beilstein-journals.orgnih.govnih.govresearchgate.netacs.org For instance, in the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations were used to evaluate the reaction mechanism. beilstein-journals.orgnih.gov These calculations suggested that a chelation mechanism leads to the N1-substituted product, while other non-covalent interactions drive the formation of the N2-product. beilstein-journals.orgnih.gov

In a study on the synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations revealed a radical chain mechanism. nih.gov Similarly, in a photocatalytic C3-amidation of 2H-indazoles, a plausible reaction mechanism was proposed based on experimental results and supported by an understanding of single electron transfer (SET) processes derived from computational principles. acs.org For reactions involving this compound, DFT could be used to model the reaction pathways, locate the transition state structures, and calculate the activation energies, thereby providing a detailed understanding of the reaction kinetics and selectivity. For example, the formation of an η³-allyl-Pd(II) intermediate was identified as the rate-determining step in a Pd-catalyzed hydroamination reaction with a calculated energy barrier of 18.8 kcal/mol. acs.org

Role of Solvent Effects on Reaction Pathways

Solvents can significantly influence reaction rates and product selectivity. rsc.org Computational models can account for solvent effects either implicitly, using a continuum model like the Polarizable Continuum Model (PCM), or explicitly, by including individual solvent molecules in the calculation. researchgate.netrsc.org

In a theoretical study of indazole derivatives as corrosion inhibitors, calculations were performed in both the gas phase and in an aqueous phase to understand the influence of the solvent. researchgate.net The investigation of the reaction between NH-indazoles and formaldehyde also considered the aqueous acidic conditions of the experiment in its theoretical framework. nih.gov A computational study on the Myers-Saito cyclization of maleimide-based enediynes noted that solvent effects had a negligible influence on the energy profile for that specific reaction. researchgate.net For this compound, theoretical studies incorporating solvent effects would be crucial for accurately modeling reactions that are performed in solution, as the solvent can stabilize or destabilize reactants, products, and transition states, thereby altering the reaction pathway. rsc.org For example, a study on methanol adsorption on zeolites utilized both DFT and Grand Canonical Monte Carlo (GCMC) simulations to understand the role of the surface and the adsorbate. rsc.org

Molecular Modeling Approaches in Synthetic Reaction Design

Molecular modeling has become a cornerstone in the design and optimization of synthetic reactions. By simulating molecular structures and energies, chemists can predict reaction outcomes, understand mechanisms, and design more efficient synthetic pathways.

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds.

The primary sources of conformational flexibility in this compound are the rotations around the C5-C(methanol) bond and the C-O bond of the hydroxymethyl group. A potential energy surface (PES) is a theoretical map that represents the energy of the molecule as a function of these rotational angles (dihedrals). By calculating the PES, researchers can identify the lowest energy (most stable) conformers and the energy barriers that separate them.

For the indazole core, quantum chemical calculations, similar to those used for other fluorinated indazoles, confirm that the 1H-tautomer is generally the most stable form. core.ac.ukrsc.org The fluorine atom at the C6 position influences the electronic distribution of the bicyclic system but does not significantly distort its planarity. The interaction between the hydroxymethyl group and the adjacent fluorine atom and N-H group of the indazole ring are critical in determining the preferred conformation. Theoretical studies on the reaction of fluorine with methanol have shown that entrance channel complexes and transition states can be significantly stabilized, features that are critical in understanding intramolecular interactions and reactivity. nih.gov

Interactive Table: Key Torsional Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Stability |

| C4-C5-C(H₂)-O | Rotation of the entire methanol group relative to the indazole ring. | Steric hindrance with the N-H at position 1 and the H at position 4 will create significant energy barriers. |

| C5-C(H₂)-O-H | Rotation of the hydroxyl proton. | The orientation will be dominated by potential intramolecular hydrogen bonding with the fluorine atom or the nitrogen at position 1. |

Computational models are highly effective in predicting the outcomes of chemical transformations. For this compound, this includes predicting the most likely sites for further functionalization (regioselectivity) and the feasibility of specific reactions.

For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of incoming groups. The indazole ring is an electron-rich system. The N-H group and the hydroxymethyl group are activating, while the fluorine atom is deactivating but ortho-, para-directing. Computational models can calculate the electron density at each position of the aromatic ring (e.g., using Mulliken charge analysis) and the stability of the potential intermediates (sigma complexes) to predict the most favorable site for substitution. emerginginvestigators.org

Furthermore, predictive models can guide the selective transformation of the hydroxymethyl group. For example, when considering the oxidation of the alcohol to an aldehyde or carboxylic acid, theoretical calculations can help determine if the reaction conditions would also affect the electron-rich indazole ring. Recent studies have demonstrated successful regioselective fluorination at the C3 position of 2H-indazoles, highlighting the power of controlling reaction outcomes in this heterocyclic system. organic-chemistry.org While that study focuses on adding fluorine, the principles of controlling regioselectivity are broadly applicable and can be informed by computational analysis.

Free Energy Perturbation (FEP) Calculations in Scaffold Optimization

Free Energy Perturbation (FEP) is a powerful computational method used in drug discovery to accurately predict the change in binding affinity of a ligand to its protein target upon chemical modification. nih.govresearchgate.net This technique is particularly valuable for the optimization of a molecular scaffold, such as one based on this compound.

FEP calculations are based on a thermodynamic cycle that relates the relative binding free energy (ΔΔG) of two ligands (Ligand A and Ligand B) to the free energy of "alchemically" transforming one ligand into the other, both in solution and when bound to the protein. The method requires significant computational resources but can provide predictions with an accuracy often within 1-2 kcal/mol of experimental values. nih.govnih.gov

In the context of scaffold optimization, FEP can be used to guide modifications to the this compound core to enhance binding affinity. For example, a researcher might want to evaluate whether moving the fluorine from the C6 to the C4 or C7 position would be beneficial, or if replacing the C5-methanol group with a C5-methoxy group would improve target engagement. FEP calculations can predict the energetic consequences of these changes before any chemical synthesis is undertaken, thereby prioritizing the most promising modifications. nih.gov This FEP-guided scaffold hopping strategy has proven successful in identifying novel and potent inhibitors for various biological targets. researchgate.netresearchgate.net

Interactive Table: Hypothetical FEP Results for Scaffold Optimization

This table illustrates the potential application of FEP to guide the optimization of a hypothetical inhibitor containing the this compound scaffold. A negative ΔΔG indicates a predicted improvement in binding affinity.

| Initial Scaffold | Proposed Modification | Predicted ΔΔG (kcal/mol) | Interpretation |

| This compound | Move Fluorine from C6 to C4 | +0.8 | Modification is predicted to be unfavorable. |

| This compound | Replace C5-methanol with C5-methoxy | -1.2 | Modification is predicted to be favorable. |

| This compound | Replace C6-Fluoro with C6-Chloro | +0.2 | Modification is predicted to have a negligible effect. |

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Precursor for the Assembly of Complex Indazole Architectures

The indazole scaffold is a prominent feature in numerous pharmacologically active compounds. nih.govresearchgate.net (6-Fluoro-1H-indazol-5-yl)methanol serves as a critical starting material for the elaboration of more complex indazole-containing molecules. The hydroxymethyl group at the 5-position provides a convenient handle for a variety of chemical transformations, allowing for the extension of the molecular framework.

For instance, the hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, which can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, aldol (B89426) condensations, and amide bond formations. Such transformations enable the introduction of diverse functional groups and the construction of intricate side chains, ultimately leading to the synthesis of novel indazole derivatives with potentially enhanced biological activities.

A study on the reaction of various indazoles with formaldehyde (B43269) demonstrated the formation of (1H-indazol-1-yl)methanol derivatives, highlighting the reactivity of the indazole nucleus and the subsequent utility of the introduced hydroxymethyl group. nih.govacs.org While this study focused on nitro-substituted indazoles, the principles can be extended to the fluorinated analogue, where the fluorine atom can further modulate the reactivity and properties of the resulting complex architectures.

Application in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The strategic placement of functional groups in this compound makes it an ideal building block for DOS strategies.

The presence of three distinct points of diversification—the N1 and N2 positions of the indazole ring and the C5-hydroxymethyl group—allows for the rapid generation of a wide array of analogues. The indazole nitrogen atoms can be alkylated, arylated, or acylated, while the hydroxymethyl group can be converted into a multitude of other functionalities as previously mentioned. This multi-directional approach to diversification enables the exploration of a vast chemical space around the core 6-fluoroindazole scaffold.

The application of fluorinated building blocks in DOS is particularly advantageous due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. mdpi.com By incorporating this compound into DOS workflows, chemists can efficiently produce libraries of fluorinated indazole derivatives with a high degree of structural and functional diversity.

Enabling Intermediate for the Derivatization of Research Compounds

The utility of this compound extends to its role as a key intermediate for the modification and optimization of existing research compounds.

Construction of Compound Libraries for Chemical Biology Investigations

In chemical biology, compound libraries are essential tools for probing biological systems and identifying molecules with specific biological functions. This compound provides a robust platform for the construction of focused libraries of indazole-containing compounds. mdpi.com

By systematically varying the substituents at the available diversification points, researchers can generate a collection of related molecules with subtly different properties. These libraries can then be screened against biological targets of interest to identify structure-activity relationships (SAR). The insights gained from such studies can guide the design of more potent and selective modulators of protein function. The fluorine atom, in particular, can be used to fine-tune the electronic and steric properties of the molecules, potentially leading to improved target engagement and selectivity. mdpi.com

Facilitation of Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. This approach avoids the need for de novo synthesis of each new analogue and allows for the rapid exploration of SAR.

While direct C-H functionalization is a common LSF technique, the pre-installed hydroxymethyl group on this compound offers a reliable and versatile handle for late-stage modifications. This building block can be incorporated into a larger molecular scaffold, and the hydroxymethyl group can then be transformed in the final steps of the synthesis to introduce a variety of functional groups. This approach provides a predictable and efficient means of generating analogues for lead optimization.

Utility of Fluorinated Moieties in Contemporary Building Block Design

The incorporation of fluorine into organic molecules has become a widespread strategy in modern drug discovery and materials science. sigmaaldrich.commolecularcloud.org Fluorinated building blocks, such as this compound, are highly sought after due to the profound effects that fluorine substitution can have on the physicochemical and biological properties of a molecule. alfa-chemistry.comyoutube.comalfa-chemistry.com

The presence of a fluorine atom can influence a molecule's:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life of the compound in vivo. mdpi.com

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency. molecularcloud.orgresearchgate.net

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target. mdpi.com

pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact a compound's solubility and pharmacokinetic profile. molecularcloud.org

The strategic placement of the fluorine atom at the 6-position of the indazole ring in this compound is particularly noteworthy. This substitution pattern can influence the electronic properties of the entire bicyclic system, potentially modulating its reactivity and biological activity in a predictable manner.

Impact on Synthetic Efficiency and Selectivity

The presence of the fluorine atom in this compound can also have a significant impact on the efficiency and selectivity of synthetic transformations. The electron-withdrawing nature of fluorine can alter the reactivity of the indazole ring and the adjacent hydroxymethyl group. For example, it can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) portion of the indazole core.

Furthermore, in reactions involving the hydroxymethyl group, the fluorine atom can exert an inductive effect that may affect the rate and outcome of the transformation. Understanding these electronic effects is crucial for designing efficient and selective synthetic routes that utilize this valuable building block.

Influence on Molecular Recognition for Directed Synthesis

The concept of molecular recognition, where molecules interact with high specificity through non-covalent forces, is a cornerstone of supramolecular chemistry and is increasingly being harnessed to control the outcomes of chemical reactions. In the context of directed synthesis, specific functional groups on a substrate can guide the approach of a reagent or catalyst to a particular site, thereby achieving high levels of chemo-, regio-, and stereoselectivity. The structural motifs of This compound —the indazole core, the fluoro substituent, and the hydroxymethyl group—all contribute to its potential to engage in specific molecular interactions that can be exploited in directed synthesis.

The indazole ring system itself, with its hydrogen bond donating and accepting capabilities through the pyrazole (B372694) nitrogen atoms, can participate in directed metallation or functionalization reactions. The N-H proton can be removed to generate an indazolide anion, which can then direct ortho-lithiation or other electrophilic attacks to specific positions on the benzene ring.

The hydroxymethyl group at the 5-position introduces a versatile handle for further synthetic transformations. It can act as a hydrogen bond donor and acceptor, potentially pre-organizing a substrate for a subsequent reaction through intramolecular hydrogen bonding. Furthermore, the hydroxyl group can be used to tether a directing group, which can then steer a reaction to a nearby site with high precision. This strategy is commonly employed in C-H activation reactions, where a coordinating group directs a transition metal catalyst to a specific C-H bond.

The most impactful feature of this building block in the context of molecular recognition for directed synthesis is arguably the fluorine atom at the 6-position. The introduction of fluorine into organic molecules can have profound effects on their properties, including their electronic distribution, lipophilicity, and conformational preferences. Fluorine is the most electronegative element, and its presence on the indazole ring significantly alters the electron density of the aromatic system. This electronic perturbation can influence the acidity of the N-H proton and the reactivity of the various positions on the ring towards electrophilic or nucleophilic attack.

In the realm of medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to enhance binding affinity to biological targets. This enhancement is often attributed to the ability of the fluorine atom to participate in favorable electrostatic interactions, including dipole-dipole interactions and the formation of non-classical hydrogen bonds with C-H groups (C-H···F interactions). These same principles can be applied to directed synthesis. For instance, the polarized C-F bond can engage in specific interactions with a catalyst or reagent, influencing the transition state geometry and favoring a particular reaction pathway.

A notable example of the profound impact of the fluorine position on the properties of an indazole-based molecule comes from the development of Rho-kinase (ROCK) inhibitors. A study comparing fluorinated indazole derivatives revealed that the placement of the fluorine atom was critical for biological activity. While a 4-fluoro-substituted indazole displayed low potency, the corresponding 6-fluoro-substituted analog exhibited significantly enhanced inhibitory activity and a dramatic increase in oral bioavailability. This highlights how the specific location of the fluorine atom can fine-tune the molecular recognition of the indazole scaffold with its target, a principle that is directly translatable to the design of directed synthetic strategies. The 6-fluoro substituent, by modulating the electronic landscape of the indazole core, can influence the regioselectivity of subsequent synthetic transformations.

The combination of the indazole's inherent directing capabilities, the versatile functionality of the hydroxymethyl group, and the unique electronic influence of the 6-fluoro substituent makes This compound a highly valuable building block for advanced organic synthesis. Its utility lies not just in the straightforward introduction of a fluorinated indazole moiety but in the potential to exploit its nuanced molecular recognition properties to achieve highly selective and efficient synthetic outcomes.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for (6-Fluoro-1H-indazol-5-yl)methanol

The pursuit of efficient and environmentally benign synthetic routes to this compound is a paramount objective for future research. While classical approaches to indazole synthesis exist, contemporary research is geared towards methodologies that offer improved yields, scalability, and adherence to the principles of green chemistry.

One promising avenue lies in the adaptation of modern C-H activation strategies. The direct functionalization of a pre-formed 6-fluoro-1H-indazole at the C5 position would represent a highly atom-economical approach, obviating the need for pre-functionalized starting materials. Additionally, flow chemistry presents an opportunity for the safe and scalable production of this and related indazoles, particularly for reactions that involve hazardous reagents or intermediates.

A plausible, yet to be fully explored, synthetic pathway could commence from a suitably substituted fluorinated aniline (B41778) derivative. For instance, a multi-step sequence involving diazotization followed by an intramolecular cyclization could yield the desired indazole core. The subsequent introduction of the methanol (B129727) functionality could be achieved through the reduction of a corresponding carboxylic acid or ester, a common strategy in the synthesis of indazole-based alcohols. hanyang.ac.krwashington.edu A potential synthetic scheme is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of the Indazole Core | Diazotization of a fluorinated aminobenzaldehyde followed by intramolecular cyclization. |

| 2 | Reduction to the Alcohol | Reduction of the aldehyde using a mild reducing agent such as sodium borohydride (B1222165). |

Further research into catalytic systems, such as those employing transition metals, could also pave the way for more direct and efficient syntheses of the 6-fluoro-1H-indazole scaffold. nih.gov

Application of Emerging Spectroscopic Techniques for Comprehensive Structural Insights

A thorough understanding of the structural and electronic properties of this compound is critical for its effective application. While standard spectroscopic techniques like NMR and IR provide fundamental structural information, emerging methods can offer deeper insights.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), will be instrumental in unambiguously assigning all proton and carbon signals, especially in complex derivatives of the title compound. Solid-state NMR could also provide valuable information on the crystal packing and intermolecular interactions of the compound in the solid phase, similar to studies performed on related nitro-indazole derivatives. nih.gov

Vibrational Spectroscopy: Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, can complement IR data to provide a more complete picture of the vibrational modes within the molecule. This can be particularly useful for studying intermolecular interactions, such as hydrogen bonding, which play a crucial role in the compound's physical properties and biological activity.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its derivatives with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation patterns of the molecule, providing further structural elucidation.

A summary of expected and potential spectroscopic data is presented in the table below:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with characteristic couplings, a singlet for the CH₂ group, and a broad singlet for the OH proton. The fluorine atom will induce further splitting of adjacent proton signals. |

| ¹³C NMR | Aromatic carbons showing C-F couplings, and signals for the CH₂OH group. |

| ¹⁹F NMR | A singlet or multiplet, depending on the coupling with neighboring protons, providing direct evidence of the fluorine substitution. |

| IR | Characteristic absorptions for O-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-F stretching. |

| MS | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Integration of Advanced Computational Approaches for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of synthetic routes and for predicting the reactivity of this compound.

Density Functional Theory (DFT): DFT calculations can be employed to model the geometric and electronic structure of the molecule with high accuracy. nih.govyoutube.com These calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the proposed structure. nih.govresearchgate.net Furthermore, DFT can be used to investigate reaction mechanisms and to predict the regioselectivity and stereoselectivity of reactions involving the indazole scaffold.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This can be particularly valuable for understanding its solubility, permeability, and potential as a drug candidate.

Predictive Synthesis Tools: The integration of machine learning and artificial intelligence with large chemical databases is enabling the development of predictive synthesis tools. These tools can analyze the structure of this compound and suggest potential synthetic pathways, retrosynthetically, based on known chemical reactions.

The following table outlines potential computational studies and their expected outcomes:

| Computational Method | Application | Expected Insights |

| DFT | Geometry Optimization and Electronic Structure | Prediction of bond lengths, bond angles, and charge distribution. |

| DFT | NMR and IR Spectra Simulation | Aiding in the interpretation of experimental spectra. nih.gov |

| DFT | Reaction Mechanism Studies | Understanding the transition states and energy barriers of synthetic steps. |

| MD Simulations | Solvation and Conformational Analysis | Predicting behavior in different solvent environments and identifying stable conformers. |

Expanding the Synthetic Utility of the this compound Scaffold in Complex Molecule Construction

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex and functional molecules. The presence of the hydroxyl group and the reactive sites on the indazole ring opens up a wide range of possibilities for chemical modification.

Derivatization of the Hydroxyl Group: The primary alcohol functionality can be readily converted into a variety of other functional groups, such as aldehydes, carboxylic acids, ethers, and esters. This allows for the straightforward incorporation of the (6-Fluoro-1H-indazol-5-yl)methyl moiety into larger molecular frameworks. For instance, conversion to a mesylate or tosylate would provide an excellent electrophile for substitution reactions. researchgate.net

Functionalization of the Indazole Ring: The indazole ring itself can be further functionalized. For example, N-alkylation or N-arylation at the N1 position can be achieved to introduce additional diversity. chemscene.com Furthermore, electrophilic aromatic substitution reactions could potentially be employed to introduce other substituents onto the benzene (B151609) portion of the ring, guided by the directing effects of the existing fluoro and hydroxymethyl groups.

Application in Medicinal Chemistry: The indazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, particularly kinase inhibitors. hanyang.ac.kr this compound is an ideal starting material for the synthesis of novel indazole-based compounds with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug design.

The table below summarizes potential synthetic transformations and their applications:

| Reaction Type | Potential Products | Applications |

| Oxidation of the alcohol | (6-Fluoro-1H-indazol-5-yl)carbaldehyde, 6-Fluoro-1H-indazole-5-carboxylic acid | Building blocks for imines, heterocycles, and amides. |

| Etherification | Alkyl or aryl ethers | Modification of physicochemical properties for drug discovery. |

| Esterification | Esters of various carboxylic acids | Prodrug strategies, fine-tuning of biological activity. |

| N-Alkylation/Arylation | N-Substituted indazoles | Exploration of structure-activity relationships in medicinal chemistry. chemscene.com |

Q & A

Q. How to resolve discrepancies in biological activity across cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |